Aqueous Solubility Advantage of the Hydrobromide Salt (136604-50-7) vs. the Free Base (748738-32-1)
The hydrobromide salt (136604-50-7) is expected to exhibit significantly higher aqueous solubility than its free base counterpart (CAS 748738-32-1). The 2-aminothiazole moiety has a conjugate acid pKa of 5.28 [1], indicating that in unbuffered aqueous systems the free base is predominantly un-ionized. Salt formation with hydrobromic acid shifts the equilibrium toward the protonated, water-soluble cation, a principle well-established in pharmaceutical salt selection. While direct solubility measurements for 136604-50-7 have not been published, phthalimide itself has an aqueous solubility of only <0.1 g/100 mL (19.5 °C) ; the hydrobromide salt is therefore the recommended form for reproducible in vitro dosing and biological assay preparation unless a specific need for the free base is documented. The absence of such solubility enhancement in the free base (748738-32-1) can lead to variable compound delivery in cell-based assays.
| Evidence Dimension | Estimated aqueous solubility (salt vs. free base) |
|---|---|
| Target Compound Data | Hydrobromide salt (136604-50-7): enhanced solubility expected (protonated 2-aminothiazolium cation) |
| Comparator Or Baseline | Free base phthalimide: <0.1 g/100 mL (19.5 °C); free base 748738-32-1: solubility not reported but anticipated lower than salt |
| Quantified Difference | Not directly quantified; difference inferred from pKa (5.28) and salt formation principles |
| Conditions | Aqueous unbuffered systems at ambient temperature |
Why This Matters
For labs performing in vitro biology, salt form directly dictates whether the compound can be reliably dissolved at target concentrations without organic co-solvents that may confound assay results.
- [1] Sciencedirect. (2024). Aminothiazole: pKa = 5.28, protonation on ring nitrogen. View Source
